REACTION_CXSMILES
|
[Br:1][C:2]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(C([O-])=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].C(=O)=O>>[Br:1][CH:2]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4]
|
Name
|
Ethyl bromo-(phenylmethyl)propandioate
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Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(C(=O)[O-])CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(about 5 minutes)
|
Duration
|
5 min
|
Type
|
DISTILLATION
|
Details
|
the mixture is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)OCC)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |